SMARCA-BD ligand 1 for Protac

Catalog No.
S15752188
CAS No.
M.F
C14H17N5O
M. Wt
271.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SMARCA-BD ligand 1 for Protac

Product Name

SMARCA-BD ligand 1 for Protac

IUPAC Name

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

InChI

InChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18)

InChI Key

SZKHGLTYXIDOFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O

SMARCA-BD ligand 1 for Proteolysis Targeting Chimeras is a chemical compound designed to bind specifically to the BAF ATPase subunit SMARCA2. This ligand plays a crucial role in the innovative PROTAC technology, which aims to selectively degrade target proteins within cells. By targeting SMARCA2, SMARCA-BD ligand 1 facilitates the degradation of this protein through the ubiquitin-proteasome system, thereby influencing various cellular processes and potentially providing therapeutic benefits in diseases where SMARCA2 is implicated, such as certain cancers .

The primary chemical reaction involving SMARCA-BD ligand 1 is its binding to the BAF ATPase subunit SMARCA2. This interaction is essential for the subsequent recruitment of E3 ubiquitin ligases, which tag SMARCA2 for degradation. The major products of these reactions include the ubiquitinated form of SMARCA2 and its degraded products, which are further processed by the proteasome. The specific conditions and reagents used in these reactions can vary depending on the experimental setup but typically involve other components of the PROTAC system .

Biologically, SMARCA-BD ligand 1 has been shown to effectively degrade SMARCA2 in various cellular models. This degradation can lead to significant changes in cellular function, particularly in pathways regulated by SMARCA2. Research indicates that targeting SMARCA2 with this ligand may disrupt oncogenic processes, making it a valuable tool in cancer research and treatment development. Additionally, studies have demonstrated its potential to elucidate the role of SMARCA2 in different biological contexts .

The synthesis of SMARCA-BD ligand 1 involves several key steps that include constructing its core structure followed by functionalization to enhance its binding properties. While specific synthetic routes may vary, they generally encompass:

  • Formation of Core Structure: Initial synthesis involves creating the foundational chemical framework.
  • Functionalization: Subsequent steps introduce functional groups necessary for optimal interaction with SMARCA2.
  • Purification: The final compound is purified to ensure high purity and consistency suitable for research applications.

Industrial production typically relies on specialized chemical synthesis companies that possess the necessary expertise and facilities to produce this compound at scale .

SMARCA-BD ligand 1 has diverse applications across several fields:

  • Research: It is extensively used in studies investigating protein degradation mechanisms and cellular pathways influenced by SMARCA2.
  • Medicine: Potential therapeutic applications are being explored, particularly in targeting cancers where SMARCA2 plays a significant role.
  • Pharmaceutical Development: The compound is integral in developing drugs that utilize PROTAC technology for targeted protein degradation .

Interaction studies involving SMARCA-BD ligand 1 primarily focus on its binding affinity and specificity towards SMARCA2. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Resonance Energy Transfer: To study conformational changes upon binding.
  • Cellular Assays: To evaluate functional outcomes resulting from SMARCA2 degradation.

Such studies help elucidate the mechanism by which this ligand operates within cellular environments and its potential effects on various biological processes .

Several compounds share similarities with SMARCA-BD ligand 1, particularly in their roles as inhibitors or modulators of protein function. Notable comparisons include:

Compound NameMechanism of ActionUnique Features
CurcuminInhibits histone acetyltransferase p300/CREBNatural product with anti-inflammatory properties
Naphthol AS-EInhibitor of KIX-KID interactionTargets transcriptional activation
3-methyl-1,2,3,4-tetrahydroquinazolin-2-oneInhibitor of bromodomain-containing protein 4Selective inhibition of BET family proteins
(+)-JQ-1Reversible inhibitor targeting bromodomain-containing protein 4Specificity towards bromodomain interactions

SMARCA-BD ligand 1 is unique due to its specific targeting of SMARCA2 within the context of PROTAC technology, enabling selective degradation rather than mere inhibition . This distinct mechanism positions it as a promising candidate for therapeutic interventions aimed at diseases characterized by dysregulated protein levels.

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

271.14331018 g/mol

Monoisotopic Mass

271.14331018 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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